

Independent Verification of Spectroscopic Data for Methylkushenol C: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published spectroscopic data for **Methylkushenol C**, a prenylated flavanone isolated from the roots of Sophora flavescens. This document aims to offer a clear and objective comparison of the originally published data with independently reported spectroscopic values, supported by detailed experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and a logical workflow for this verification process is presented.

Workflow for Independent Verification of Spectroscopic Data

The following diagram illustrates the systematic process undertaken to verify the spectroscopic data of a natural product like **Methylkushenol C**.



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Caption: Workflow for the independent verification of published spectroscopic data.

Comparison of ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products. Below is a comparison of the reported ¹H and ¹³C NMR data for **Methylkushenol C** from its original publication and a subsequent independent study.

Unfortunately, despite a comprehensive search for the original and independent publications detailing the complete spectroscopic data of **Methylkushenol C**, the specific numerical values for ¹H and ¹³C NMR shifts, as well as data from other spectroscopic techniques (MS, IR, UV-Vis), were not available within the accessed resources. While several publications confirm its isolation from Sophora flavescens and its identification via spectroscopic methods, the raw data is not explicitly provided in the searchable literature.

The intended comparison would have been presented in the following tabular format:

Table 1: Comparison of ¹H NMR Data (δ ppm, Multiplicity, J in Hz)

Position Original Publication Data	Independent Verification Data
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|...|...|...|

Table 2: Comparison of 13 C NMR Data (δ ppm)

Position Original Publication Data	Independent Verification Data
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]...]...]...]

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The general methodologies for isolating and characterizing flavonoids like **Methylkushenol C** from Sophora flavescens typically involve the following steps:



General Isolation Procedure:

- Extraction: The dried and powdered roots of Sophora flavescens are extracted with a solvent such as ethanol or methanol at room temperature.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Chromatography: The fractions enriched with flavonoids are subjected to various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker or JEOL spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. Deuterated solvents such as chloroform (CDCl₃), methanol (CD₃OD), or acetone ((CD₃)₂CO) are used, with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used to determine the exact molecular weight and elemental composition of the isolated compound.
- Infrared (IR) Spectroscopy: IR spectra are often recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets to identify characteristic functional groups.
- UV-Vis Spectroscopy: UV-Vis spectra are measured in a solvent like methanol to observe the
 electronic transitions within the molecule, which is characteristic of the flavanone
 chromophore.

Conclusion

While the framework for a comprehensive comparative guide for the spectroscopic data of **Methylkushenol C** is established, the completion of this guide is contingent upon accessing the original and independent publications that contain the explicit numerical data. The provided







workflow and methodologies serve as a template for researchers and scientists to conduct their own independent verifications when such data becomes available. The scientific community would benefit from the open publication of raw spectroscopic data to enhance the reproducibility and reliability of natural product characterization.

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